molecular formula C15H20N4O3 B11389214 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11389214
M. Wt: 304.34 g/mol
InChI Key: GPWKLSZBUUVAFB-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the 4-ethylphenyl Group: The 4-ethylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyltriazoles: Compounds with a benzyl group attached to the triazole ring.

    Phenyltriazoles: Compounds with a phenyl group attached to the triazole ring.

Uniqueness

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its hydrophobic interactions, while the hydroxymethyl and carboxamide groups provide opportunities for hydrogen bonding and other interactions.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-hydroxypropyl)triazole-4-carboxamide

InChI

InChI=1S/C15H20N4O3/c1-2-11-4-6-12(7-5-11)19-17-13(10-21)14(18-19)15(22)16-8-3-9-20/h4-7,20-21H,2-3,8-10H2,1H3,(H,16,22)

InChI Key

GPWKLSZBUUVAFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCO)CO

Origin of Product

United States

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